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Abstract

Fluasterone (16a-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of
dehydroepiandrosterone (DHEA) that has been investigated for a range of therapeutic
applications. Developed to retain the beneficial effects of DHEA while minimizing its hormonal
side effects, Fluasterone has demonstrated anti-inflammatory, anti-proliferative, and anti-
diabetic properties in preclinical models. Its primary mechanisms of action are believed to be
the inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the modulation of the NF-
KB signaling pathway. Despite reaching Phase Il clinical trials, the development of an oral
formulation of Fluasterone was halted due to low potency and poor bioavailability. However,
research has continued with a focus on alternative delivery methods, such as a buccal tablet,
for the treatment of conditions like Cushing's syndrome. This technical guide provides a
comprehensive overview of the discovery, development history, mechanism of action, and key
experimental findings related to Fluasterone.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid in humans that has been
associated with a variety of health benefits. However, its therapeutic use is limited by its
conversion to androgens and estrogens, leading to undesirable hormonal side effects. This led
to the development of synthetic analogs of DHEA, such as Fluasterone, with the aim of
separating the therapeutic activities from the hormonal effects.
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Fluasterone, also known as 3[3-dehydroxy-16a-fluoro-DHEA, is a structural modification of
DHEA where the C3[3 hydroxyl group is removed and a fluorine atom is introduced at the C16a
position.[1] This modification prevents its metabolism into sex steroids, while retaining or even
enhancing some of DHEA's non-hormonal activities.[1]

Initial development was undertaken by Aeson Therapeutics, and later by SteroTherapeutics, for
a wide range of indications including cancer, cardiovascular diseases, diabetes, obesity, and
autoimmune disorders.[1][2][3]

Synthesis

The synthesis of Fluasterone is based on the chemical modification of
dehydroepiandrosterone (DHEA). A key step in the synthesis involves the introduction of a
fluorine atom at the 16a position of the steroid nucleus. While detailed proprietary synthesis
protocols are not publicly available, a general multi-step synthesis can be described starting
from 3B-hydroxyandrost-5-en-17-one (DHEA). A crucial part of the process is the microbial 7a-
hydroxylation of DHEA, which can be achieved with high yield using a strain of Gibberella
zeae.[4] This is followed by the substitution of the 7a-hydroxyl group with chlorine and a
subsequent dehydrochlorination step to yield 33-hydroxy-androsta-5,7-dien-17-one.[4] Further
chemical modifications would then lead to the final Fluasterone product.

Mechanism of Action

Fluasterone's therapeutic effects are believed to be mediated through two primary
mechanisms:

Inhibition of Glucose-6-Phosphate Dehydrogenase
(G6PDH)

Fluasterone is a potent uncompetitive inhibitor of G6PDH, the rate-limiting enzyme of the
pentose phosphate pathway (PPP).[1] The PPP is a major source of cellular NADPH, which is
essential for reductive biosynthesis and for protecting cells from oxidative stress. By inhibiting
G6PDH, Fluasterone can modulate cellular redox balance and interfere with the proliferation of
rapidly dividing cells, such as cancer cells, which have a high demand for NADPH.

Fluasterone exhibits significantly stronger inhibition of G6PDH compared to DHEA.
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Modulation of the NF-kB Signaling Pathway

Nuclear factor-kappa B (NF-kB) is a key transcription factor that regulates the expression of
numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-
KB pathway is implicated in many inflammatory diseases and cancers. Fluasterone has been
shown to inhibit the NF-kB signaling pathway, although the precise molecular interactions are
still under investigation. It is hypothesized that Fluasterone may interfere with the
phosphorylation of IkB kinase (IKK) or the subsequent phosphorylation and degradation of the
inhibitory protein IkBa. This would prevent the translocation of the active p65 subunit of NF-kB
to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Extracellular

Cell Membrane

Click to download full resolution via product page

Pro-inflammatory Stimuli
(e.g., TNF-qa, IL-10)

Preclinical Development

A number of preclinical studies have been conducted to evaluate the efficacy and safety of
Fluasterone in various disease models.

Dexamethasone-Induced Thymic Involution

Glucocorticoids like dexamethasone are known to cause involution of the thymus, a key organ
of the immune system. The ability of a compound to counteract this effect is indicative of its

immunomodulatory and anti-glucocorticoid properties.
Experimental Protocol:
e Animal Model: BALB/c mice.[2]

» Treatment: Mice were pre-treated with DHEA or Fluasterone prior to the administration of
dexamethasone.[2][5]
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e Endpoint: Thymus weight was measured to assess the degree of involution.[5]

Fluasterone was found to prevent the thymic involution induced by dexamethasone, indicating
a marked anti-glucocorticoid action.[6][7]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress
to more severe liver disease.

Experimental Protocol:

» Animal Model: Mice were fed a high-fat, high-fructose diet to induce NAFLD.[3]

o Treatment: Mice received treatment with Fluasterone over a period of 8 weeks.[6]
o Endpoints: Liver steatosis, inflammation, and fibrosis were assessed.[3][6]

Treatment with Fluasterone was shown to reduce inflammation and fibrosis in the livers of
these mice.[6]

Clinical Development

Fluasterone has undergone several clinical trials to evaluate its safety, tolerability, and efficacy
in humans.

Early Phase Clinical Trials

Early clinical development focused on oral formulations of Fluasterone. However, these
studies revealed that Fluasterone has low oral bioavailability due to extensive first-pass
metabolism.[1][6] This led to the discontinuation of the development of oral Fluasterone.

Phase 1/2 Study in Metabolic Syndrome

To overcome the issue of low oral bioavailability, a buccal tablet formulation was developed.
This formulation allows for the drug to be absorbed directly into the bloodstream through the
lining of the cheek, bypassing first-pass metabolism.

A Phase 1/2 study was conducted in 24 adults with metabolic syndrome.[6]
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Experimental Protocol:
o Study Design: Randomized, placebo-controlled.

o Treatment: Participants received either an 80 mg buccal tablet of Fluasterone or a placebo
once daily for 8 weeks.[6]

e Primary Endpoint: Change in triglyceride levels.

Results: The results of this study showed a significant reduction in triglyceride levels in the
Fluasterone-treated group compared to the placebo group.[6]

Phase Il Study in Cushing's Syndrome (NCT02895516)

Based on its anti-glucocorticoid effects observed in preclinical studies, Fluasterone is currently
being investigated for the treatment of Cushing's syndrome, a condition characterized by
excess cortisol levels.[8][9][10]

Experimental Protocol:

Study Design: A double-blind, placebo-controlled, crossover pilot study.[9][10]

o Participants: Adults aged 18-75 with Cushing's syndrome and either impaired glucose
tolerance or type 2 diabetes.[10]

o Treatment: Participants will receive three different doses of Fluasterone (25 mg, 50 mg, and
75 mg) as a buccal tablet, as well as a placebo, in two 12-week treatment periods separated
by a 21-day washout period.[10]

e Primary Endpoint: To determine the effect of Fluasterone on blood sugar levels.[10]

o Secondary Endpoints: To assess the safety of Fluasterone and its effects on lipid profiles,
body composition, and liver health.[10]
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Screening & Enrollment

Eligibility Criteria:
- 18-75 years old
- Cushing's Syndrome
- Impaired Glucose Tolerance or T2D

Secondary Endpoints:
- Safety
- Lipid Profile
- Body Composition
- Liver Health

Click to download full resolution via product page

Quantitative Data Summary
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Parameter Value Study Type Reference
G6PDH Inhibition (Ki) 0.5 uM In vitro [1]
DHEA G6PDH )

o ) 17 uM In vitro [1]
Inhibition (Ki)

] ) ) 35% decrease from Phase 1/2 (Metabolic
Triglyceride Reduction ) [6]
baseline Syndrome)

Placebo Triglyceride 7% increase from Phase 1/2 (Metabolic 6]
Change baseline Syndrome)

Pharmacokinetic Parameters in Dogs

Route of ) _—

o ) Bioavailability Cmax Tmax
Administration
Oral 47% Higher Similar to SC
Subcutaneous 84% Lower than Oral Similar to Oral

Safety and Tolerability

In a Phase 1/2 study of the buccal tablet in adults with metabolic syndrome, Fluasterone was
reported to be well-tolerated with no adverse events reported.[6] The ongoing Phase Il study in
Cushing's syndrome will further evaluate the safety profile of Fluasterone, with a focus on
monitoring for any changes in heart rhythm, liver and kidney function, and potassium levels.[1]
Preclinical toxicology studies have been conducted, but detailed results are not publicly
available.

Conclusion

Fluasterone represents a promising therapeutic candidate that has been strategically
designed to harness the beneficial effects of DHEA while avoiding its hormonal side effects. Its
dual mechanism of action, involving the inhibition of G6PDH and modulation of the NF-kB
pathway, provides a strong rationale for its investigation in a variety of metabolic and
inflammatory disorders. Although the development of an oral formulation was unsuccessful, the
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advancement of a buccal tablet formulation has renewed interest in its clinical potential. The
ongoing Phase Il clinical trial in Cushing's syndrome will be crucial in determining the future
therapeutic role of Fluasterone. Further research is warranted to fully elucidate its molecular
mechanisms and to explore its efficacy in other relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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